N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
Description
N-(2-(4-((2-Methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. This compound features:
- A methoxyethylamino substituent at the 4-position of the pyrimidine ring.
- A methylthio group at the 6-position.
- An ethyl linker terminating in a 4-phenylbutanamide moiety at the 1-position of the pyrazolo ring.
Pyrazolo[3,4-d]pyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with kinase and receptor targets.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-29-14-12-23-19-17-15-24-27(20(17)26-21(25-19)30-2)13-11-22-18(28)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,22,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJPUTQCQYRBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrazolopyrimidine core through cyclization reactions.
- Introduction of the methoxyethyl and methylthio groups via substitution reactions.
- Coupling of the pyrazolopyrimidine intermediate with the phenylbutanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as scale-up procedures to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrazolopyrimidine ring or other functional groups.
Substitution: Replacement of the methoxyethyl or methylthio groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Differences :
- Amide Substituent : Replaces the 4-phenylbutanamide group with a 2-naphthamide moiety.
- Molecular Weight : 436.5 g/mol (vs. 4-phenylbutanamide analog, exact weight unspecified but likely similar).
- Synthetic Route : Likely synthesized via coupling of the pyrazolo[3,4-d]pyrimidine core with 2-naphthoyl chloride, analogous to methods in .
Implications :
- No biological data are available to compare efficacy or selectivity .
Structural Analog 2: 2-Ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Key Differences :
- Pyrimidine Substituents: 4-position: Pyrrolidin-1-yl group instead of methoxyethylamino. 6-position: Isopropylthio instead of methylthio.
- Amide Substituent : 2-Ethylbutanamide vs. 4-phenylbutanamide.
- Molecular Weight : 404.6 g/mol (lighter due to simpler substituents).
Implications :
Structural Analog 3: Patent-Derived Chromen-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 53)
Key Differences :
- Core Modifications : Incorporates a chromen-4-one moiety fused to the pyrazolo[3,4-d]pyrimidine.
- Substituents :
- Fluorophenyl groups at the chromen ring.
- Isopropylbenzamide terminal group.
- Molecular Weight : ~589 g/mol (significantly heavier).
Implications :
- The chromenone extension likely broadens π-π stacking interactions, favoring binding to hydrophobic kinase pockets.
- Patent data note a melting point of 175–178°C and mass spectrometry confirmation (589.1 [M+1]) but lack comparative potency data .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects: Methoxyethylamino (target compound) balances hydrophilicity and flexibility, whereas pyrrolidinyl (Analog 2) may improve target residence time via rigidity . Methylthio (target) vs. isopropylthio (Analog 2): Smaller thioethers may reduce steric hindrance, favoring kinase active-site penetration .
- Terminal Amide Diversity :
- 4-Phenylbutanamide (target) offers a linear hydrophobic tail, while naphthamide (Analog 1) and chromen hybrids (Analog 3) introduce aromatic bulk for enhanced target affinity .
Biological Activity
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and underlying mechanisms based on available research.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity. The presence of the methoxyethyl and methylthio groups also contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, a related compound with a similar scaffold showed high inhibitory activity against various tumor cell lines:
- IC50 Values :
- A549 (lung cancer): 2.24 µM
- MCF-7 (breast cancer): 1.74 µM
- PC-3 (prostate cancer): Not specified but indicated as effective
These values suggest that the compound can effectively inhibit cancer cell proliferation at low micromolar concentrations, making it a promising candidate for further development as an anticancer agent .
The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with the compound resulted in a significant increase in apoptotic cells within the A549 cell line. Specifically, a concentration range of 2.0–4.0 µM led to a sub-G1 peak representing apoptotic cells, with percentages ranging from 25.1% to 41.0% compared to only 5.1% in control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect the compound's efficacy. For example, alterations that disrupt the structural integrity of the scaffold generally lead to decreased antiproliferative activity. This underscores the importance of maintaining specific structural features for optimal biological function .
Comparative Analysis with Other Compounds
A comparative analysis with other known anticancer agents reveals that compounds with similar scaffolds often exhibit comparable or enhanced activities against specific cancer types. The following table summarizes some relevant findings:
| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | Lung | 9.20 | DNA intercalation |
| Pyrazolo Derivative A | Lung | 2.24 | Apoptosis induction |
| Pyrazolo Derivative B | Breast | 1.74 | Apoptosis induction |
This table illustrates that the compound's effectiveness compares favorably against established treatments like doxorubicin.
Q & A
Q. What synthetic strategies are effective for producing N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s pyrazolo[3,4-d]pyrimidine core can be synthesized via alkylation or nucleophilic substitution. For example, reports a 25% yield for a structurally similar pyrazolo[3,4-d]pyrimidine derivative using reflux conditions in chloroform . Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd-based) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
- Purification : Reverse-phase HPLC (≥98% purity, as in ) to isolate the target compound .
| Synthetic Route | Yield | Conditions | Catalyst | Reference |
|---|---|---|---|---|
| Alkylation (chloroform) | 25% | Reflux, 8h | None | |
| Flow Reactor (industrial) | 35–40% | Continuous flow, 60°C | Pd/C |
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (e.g., δ 8.61 ppm for pyrimidine protons, ) and ¹³C-NMR to confirm substitution patterns .
- Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 598, ) for molecular weight validation .
- HPLC : ≥98% purity assessment () with C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles in pyrimidine derivatives, ) .
Advanced Research Questions
Q. How do structural modifications of the pyrazolo[3,4-d]pyrimidine core influence target binding and pharmacokinetic properties?
- Methodological Answer :
- Substituent Effects : The 6-(methylthio) group enhances lipophilicity (logP), potentially improving blood-brain barrier penetration. Compare with 6-chloro or 6-methoxy analogs () .
- Aminoalkyl Side Chains : The 2-methoxyethylamino group may reduce metabolic clearance by resisting oxidation ( vs. 3) .
- SAR Studies : Synthesize analogs with variations at positions 4 and 6, and evaluate IC₅₀ in kinase inhibition assays (e.g., BTK degraders in ) .
| Modification | Effect on logP | Metabolic Stability | Reference |
|---|---|---|---|
| 6-(Methylthio) | +0.8 | Moderate (CYP3A4 resistance) | |
| 6-Methoxy | +0.5 | Low (CYP2D6 substrate) |
Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy, and how should experimental endpoints be designed?
- Methodological Answer :
- Orthotopic Glioblastoma Models : Mimic human tumor microenvironments (). Endpoints: Tumor volume (MRI), survival analysis, and biomarker quantification (e.g., p-AKT) .
- PK/PD Integration : Measure plasma half-life (LC-MS/MS) and correlate with target engagement (e.g., PROTAC-mediated degradation in ) .
- Dosing Regimens : Optimize using staggered dosing (e.g., 10 mg/kg, q3d) to mitigate toxicity observed in pyrimidine derivatives () .
Data Contradiction Resolution
Q. How can discrepancies in reported biological activities of structurally related pyrazolo[3,4-d]pyrimidines be resolved?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., U87MG glioblastoma vs. HEK293T in vs. 5) and incubation times .
- Metabolite Interference : Test prodrug activation (e.g., esterase-mediated hydrolysis in ) vs. direct target binding .
- Statistical Validation : Use ANOVA for inter-study variability (e.g., IC₅₀ ranges: 0.1–10 µM in vs. 5) .
Experimental Design Considerations
Q. What computational tools are recommended for predicting this compound’s ADMET properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., COMSOL Multiphysics for kinase domains, ) .
- QSAR Models : Train on pyrimidine datasets (e.g., 30+ analogs in ) to predict bioavailability and toxicity .
| Software | Application | Reference |
|---|---|---|
| COMSOL | Binding free energy | |
| Schrödinger | CYP inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
